molecular formula C13H14N2O4 B8603786 Tert-butyl 4-ethynyl-2-nitrophenylcarbamate

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate

Cat. No.: B8603786
M. Wt: 262.26 g/mol
InChI Key: XMYXDMJZHVRYKZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamate ester

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C13H14N2O4/c1-5-9-6-7-10(11(8-9)15(17)18)14-12(16)19-13(2,3)4/h1,6-8H,2-4H3,(H,14,16)

InChI Key

XMYXDMJZHVRYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Strong nucleophiles such as sodium amide (NaNH2).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-Ethynyl-2-amino-phenyl-carbamic acid tert.-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Ethynyl-2-nitrophenol and tert-butyl alcohol.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl carbamate: Similar structure but lacks the ethynyl group.

    2-Ethynylphenyl carbamate: Similar structure but lacks the nitro group.

    4-Ethynyl-2-nitroaniline: Similar structure but lacks the carbamate ester.

Uniqueness

Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is unique due to the presence of all three functional groups (ethynyl, nitro, and carbamate ester) in a single molecule.

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